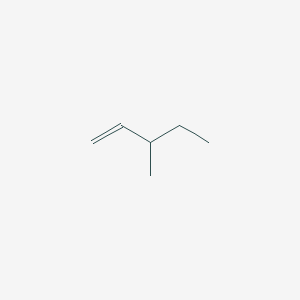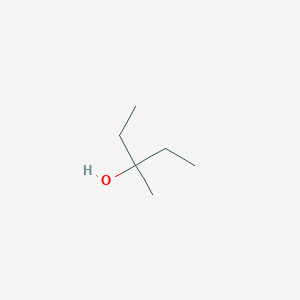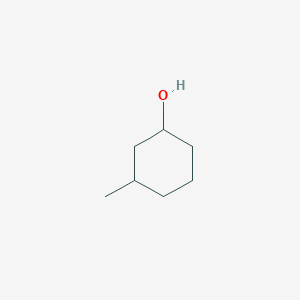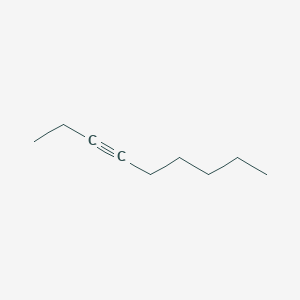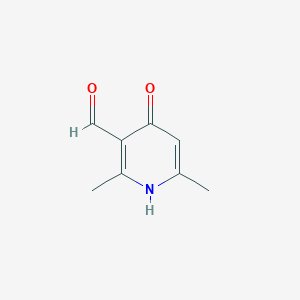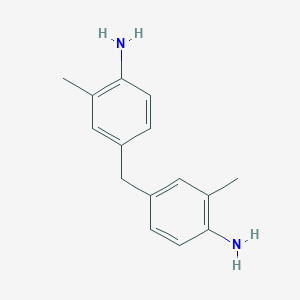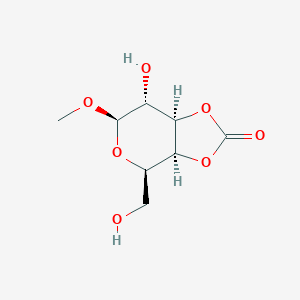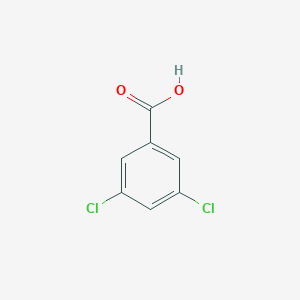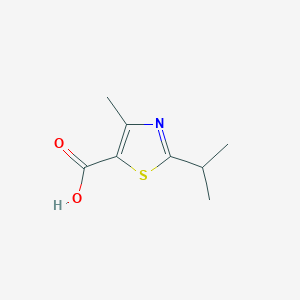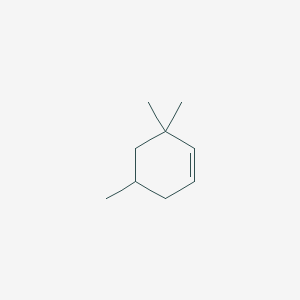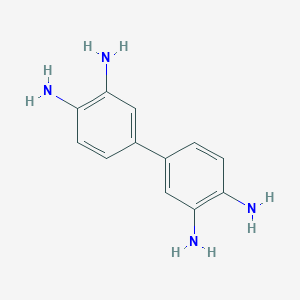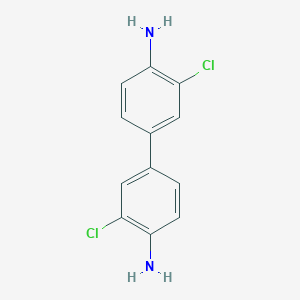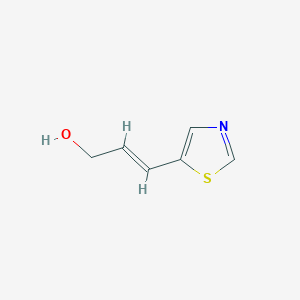
2-Propen-1-ol, 3-(5-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-ol, 3-(5-thiazolyl)-, also known as 5-Thiazolylethylene glycol (TzEG), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TzEG is a thiazole-containing compound that is synthesized through a multistep reaction process.
Wissenschaftliche Forschungsanwendungen
TzEG has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is its potential use as a fluorescent probe for detecting metal ions. TzEG has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, mercury, and zinc. This property makes it a promising candidate for developing new sensors for detecting metal ions in various applications.
Another area of research is its potential use as a therapeutic agent. TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for developing new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of TzEG is not fully understood. However, studies have shown that it interacts with metal ions by forming stable complexes. These complexes can then be detected using fluorescence spectroscopy, which makes it a promising candidate for developing new sensors for detecting metal ions.
Biochemische Und Physiologische Effekte
TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties in various studies. It has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress. However, the exact biochemical and physiological effects of TzEG are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TzEG is its high selectivity and sensitivity towards various metal ions, making it a promising candidate for developing new sensors for detecting metal ions. However, its synthesis method is complex and requires the use of several reagents and catalysts, which can be a limitation for lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for TzEG research. One area of research is its potential use as a therapeutic agent for treating various diseases. Another area of research is its potential use as a fluorescent probe for detecting metal ions in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
TzEG is synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide to form 2-(1-phenylethylidene)hydrazinecarbothioamide. This intermediate product is then reacted with ethylene glycol to form TzEG. The reaction process is typically carried out in the presence of a catalyst such as copper (II) chloride or zinc chloride.
Eigenschaften
CAS-Nummer |
138139-23-8 |
|---|---|
Produktname |
2-Propen-1-ol, 3-(5-thiazolyl)- |
Molekularformel |
C6H7NOS |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+ |
InChI-Schlüssel |
GJZOOVBWXNLVEP-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(SC=N1)/C=C/CO |
SMILES |
C1=C(SC=N1)C=CCO |
Kanonische SMILES |
C1=C(SC=N1)C=CCO |
Synonyme |
2-Propen-1-ol, 3-(5-thiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



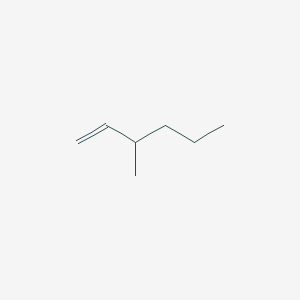
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
